Bis(diethyl-D-tartrate glycolato)diboron

Descripción general

Descripción

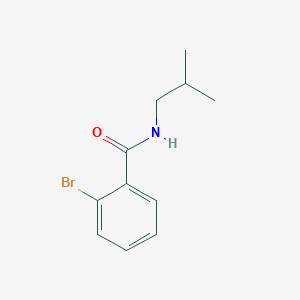

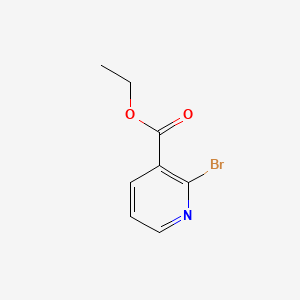

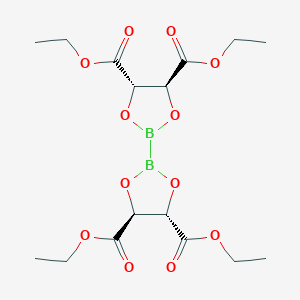

Bis(diethyl-D-tartrate glycolato)diboron is an organic compound with the empirical formula C16H24B2O12 . It has a molecular weight of 429.98 .

Molecular Structure Analysis

The molecular structure of Bis(diethyl-D-tartrate glycolato)diboron can be represented by the SMILES stringCCOC(=O)[C@H]1OB(O[C@@H]1C(=O)OCC)B2OC@@HC(=O)OCC)C(=O)OCC . This representation encodes the stereochemistry and connectivity of the molecule. Physical And Chemical Properties Analysis

Bis(diethyl-D-tartrate glycolato)diboron has an optical activity of [α]20/D +17°, c = 1 in chloroform . Its melting point is reported to be between 40-47 °C .Aplicaciones Científicas De Investigación

Borylation Reactions

- Bis(diethyl-D-tartrate glycolato)diboron derivatives, such as bis(hexylene glycolato)diboron, are utilized in iridium-catalyzed C–H borylations of arenes. These compounds serve as reagents in facilitating the direct functionalization of aromatic compounds, offering a pathway to construct C-B bonds efficiently. The use of diolate-substituted diboron compounds highlights the versatility of diboron reagents in catalytic processes, making them valuable tools in synthetic chemistry (Liskey & Hartwig, 2013).

Synthesis and Reactivity Studies

- The reactivity of diboron(4) compounds, including bis(pinacolato)diboron and bis(neopentyl glycolato)diboron, with N-heterocyclic carbenes (NHCs) has been explored, demonstrating B-B bond activation and NHC ring-expansion reactions. These studies provide insight into the chemistry of diboron reagents with NHCs, revealing the potential for B-B bond activation at low temperatures without the involvement of metal species. Such reactivity is crucial for the development of new catalytic processes and the synthesis of complex molecules (Eck et al., 2017).

Boronic Acid Receptors

- Research into boronic acid receptors for alpha-hydroxycarboxylates has shown that bisboronate/bis(alpha-hydroxycarboxylate) interactions are stronger than their bisboronate/bis(diol) counterparts. This finding suggests the high affinity of certain boronic acid receptors for tartrate, underlining the importance of diboron compounds in the design of selective sensing and recognition systems (Gray & Houston, 2002).

Surfactant Synthesis

- Bis(diethyl-D-tartrate glycolato)diboron derivatives have been explored in the synthesis of cleavable surfactants. These surfactants, derived from diethyl tartrate and fatty carbonyl compounds, showcase good water solubility and the ability to lower surface tension effectively. Their decomposition into non-surface-active species under acidic conditions makes them interesting for applications requiring environmentally benign detergent solutions (Ono et al., 1993).

Catalytic Applications

- The compound has been used in palladium-catalyzed borylation reactions, demonstrating the flexibility of diboron compounds in synthesizing functionalized molecules. Such catalytic applications highlight the role of diboron reagents in modern synthetic methodologies, providing efficient pathways for the construction of complex molecular architectures (Joshi-Pangu et al., 2012).

Safety And Hazards

The safety data sheet for Bis(diethyl-D-tartrate glycolato)diboron suggests that it should be handled with care. Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . It’s important to note that this compound is for R&D use only and not for medicinal, household, or other use .

Propiedades

IUPAC Name |

diethyl (4S,5S)-2-[(4S,5S)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@@H]([C@H](O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373496 | |

| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(diethyl-D-tartrate glycolato)diboron | |

CAS RN |

312693-46-2 | |

| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)

![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)